1,1-diethoxy-2-isocyanatoethane
Description
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Properties
CAS No. |
28558-91-0 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Diethoxy 2 Isocyanatoethane
Precursor Synthesis and Functional Group Introduction
The foundation of the target molecule is the 2,2-diethoxyethylamine (B48651) unit. Its synthesis requires the initial preparation of an appropriately functionalized acetaldehyde (B116499) derivative, which is subsequently converted to the primary amine.
Synthesis of Diethoxyacetaldehyde Precursors
Diethoxyacetaldehyde, also known as glyoxal (B1671930) mono(diethyl acetal), is a crucial precursor. One effective route for its preparation on a larger scale avoids low-temperature ozonolysis. This method involves the transformation of bromoacetaldehyde (B98955) diethyl acetal (B89532). Although direct substitution with potassium acetate (B1210297) in the presence of 18-crown-6 (B118740) in refluxing acetonitrile (B52724) can be slow, it provides an efficient conversion to the corresponding acetate. Subsequent saponification of the acetate ester yields the hydrate (B1144303) of diethoxyacetaldehyde.
Another relevant precursor is nitroacetaldehyde diethyl acetal. This compound can be synthesized by reacting triethyl orthoformate with nitromethane (B149229) in the presence of anhydrous zinc chloride. google.com This nitro-functionalized acetal provides an alternative entry point to the desired amino-acetal through reduction of the nitro group.
Table 1: Key Precursors for 2,2-Diethoxyethylamine Synthesis
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass (g/mol) | Key Synthetic Route |
|---|---|---|---|---|
| Bromoacetaldehyde diethyl acetal | 2-Bromo-1,1-diethoxyethane | C6H13BrO2 | 197.07 | Bromination of Acetaldehyde Diethyl Acetal |
| Chloroacetaldehyde (B151913) diethyl acetal | 2-Chloro-1,1-diethoxyethane | C6H13ClO2 | 152.62 | Chlorination of Acetaldehyde Diethyl Acetal |
| Nitroacetaldehyde diethyl acetal | 1,1-Diethoxy-2-nitroethane | C6H13NO4 | 163.17 | Reaction of triethyl orthoformate and nitromethane google.com |
Amination Strategies for 2,2-Diethoxyethylamine Formation
With a suitable precursor in hand, the next critical step is the introduction of the amine functional group to form 2,2-diethoxyethylamine.
One established method involves the reaction of chloroacetaldehyde diethyl acetal with ammonia (B1221849), typically under heat, to yield 2,2-diethoxyethylamine. nih.gov A similar nucleophilic substitution can be performed using bromoacetaldehyde diethyl acetal.
A more general and widely applicable method is the reductive amination of diethoxyacetaldehyde. This process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. Modern biocatalytic methods employing amine dehydrogenases (AmDHs) offer an efficient and green alternative for the reductive amination of aldehydes, utilizing an ammonium (B1175870) buffer as both the nitrogen source and the reducing equivalent source. nist.govchemicalbook.com
Table 2: Physicochemical Properties of 2,2-Diethoxyethylamine
| Property | Value |
|---|---|
| CAS Number | 645-36-3 nih.gov |
| Molecular Formula | C6H15NO2 nih.gov |
| Molecular Weight | 133.19 g/mol google.com |
| Boiling Point | 162-163 °C google.com |
| Density | 0.916 g/mL at 25 °C google.com |
| Refractive Index (n20/D) | 1.417 google.com |
Isocyanate Group Formation Mechanisms
The final stage in the synthesis of 1,1-diethoxy-2-isocyanatoethane is the conversion of the primary amine group of 2,2-diethoxyethylamine into an isocyanate group. This transformation is pivotal and can be accomplished through several reagents, with phosgene (B1210022) and its derivatives being the most prominent.
Phosgenation Routes and Alternatives
The reaction of a primary amine with phosgene (COCl₂) is the traditional and most direct industrial method for producing isocyanates. google.comnih.gov This process, however, involves the use of highly toxic phosgene gas. Consequently, significant research has been devoted to developing safer alternatives that can act as phosgene surrogates. nih.gov These alternatives often involve solid or liquid reagents that are easier to handle and generate phosgene in situ.
Non-phosgene methods, such as the thermal decomposition of carbamates, also represent an important pathway. nih.gov Carbamates can be synthesized from amines and reagents like dimethyl carbonate or through the reaction of an amine with an ester-substituted diaryl carbonate. nih.govresearchgate.net
Diphenyl Phosgenate Mediated Synthesis
While direct use of diphenyl phosgenate is a known method, a more general and safer approach involves the use of other activated diaryl carbonates. For instance, an amine can react with an ester-substituted diaryl carbonate to form an activated carbamate (B1207046) intermediate. researchgate.net This intermediate can then be subjected to pyrolysis to yield the desired isocyanate. This method avoids the direct handling of phosgene or its immediate, highly toxic precursors, offering a powerful synthetic route for isocyanates via carbamate intermediates. researchgate.net
Triphosgene-Based Isocyanation Procedures
Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene gas. chemicalforums.com It decomposes into three equivalents of phosgene under appropriate conditions. The reaction of a primary amine, such as 2,2-diethoxyethylamine, with triphosgene is a widely used laboratory method for isocyanate synthesis. chemicalforums.com
The procedure typically involves dissolving the amine in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), and adding a tertiary amine base like triethylamine (B128534) (TEA) to act as an acid scavenger. rsc.org A solution of triphosgene (approximately 0.33-0.35 equivalents per equivalent of amine) in the same solvent is then added dropwise at low temperature (e.g., 0 °C). The reaction is highly efficient and often proceeds instantaneously to quantitatively transform the amine into the corresponding isocyanate. The proposed mechanism begins with the nucleophilic attack of the primary amine on the triphosgene molecule, leading to the in-situ generation of an isocyanate intermediate. chemicalforums.com
Table 3: Reagents for Isocyanate Formation
| Reagent | Chemical Name | Formula | Key Feature |
|---|---|---|---|
| Phosgene | Carbonyl dichloride | COCl₂ | Highly toxic gas, traditional industrial reagent nih.gov |
| Diphenyl Carbonate | Diphenyl carbonate | (C₆H₅O)₂CO | Phosgene-free route via carbamate intermediate researchgate.net |
| Triphosgene | Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | Solid, safer phosgene surrogate chemicalforums.com |
Non-Phosgene Methodologies for Isocyanate Generation
The drive to replace phosgene in isocyanate synthesis stems from significant safety and environmental concerns. Non-phosgene routes typically involve the rearrangement of a nitrogen-containing functional group to form the isocyanate. The Curtius, Hofmann, and Schmidt rearrangements are prominent examples of such transformations. These reactions proceed through a common intermediate, an isocyanate, which can then be used in subsequent reactions or isolated, depending on its stability and the reaction conditions.
Curtius Rearrangement Precursors and Conditions
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. organic-chemistry.org The key precursor for the synthesis of this compound via this method is 2,2-diethoxyethanoyl azide. This acyl azide can be prepared from the corresponding carboxylic acid, 2,2-diethoxyacetic acid, or its derivatives.
A common method for the preparation of the acyl azide involves the reaction of the corresponding acyl chloride with an azide salt, such as sodium azide. organic-chemistry.org Alternatively, the carboxylic acid can be converted to the acyl azide in a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). nih.gov
The rearrangement of the acyl azide is typically achieved by heating the compound in an inert solvent. However, the decomposition temperature can be significantly lowered, and the yield of the isocyanate can be increased through the use of catalysts. Both Brønsted and Lewis acids have been shown to catalyze the Curtius rearrangement. organic-chemistry.org For instance, in the synthesis of a natural product, the Curtius rearrangement was catalyzed by boron trifluoride. organic-chemistry.org
In the synthesis of the antiviral drug oseltamivir, a Curtius rearrangement was a key step and was carried out at room temperature, highlighting the potential for milder reaction conditions. organic-chemistry.org For α-alkoxy acids, which are structurally similar to the precursor for this compound, the use of DPPA for a one-pot Curtius rearrangement has been reported to lead to decomposition. In such cases, a stepwise procedure involving the formation of the acyl azide followed by its rearrangement is preferred. wikipedia.orgnih.gov
Table 1: Precursors and Conditions for Curtius Rearrangement
| Precursor | Reagents for Acyl Azide Formation | Rearrangement Conditions | Catalyst |
|---|---|---|---|
| 2,2-Diethoxyacetic acid | 1. Thionyl chloride or Oxalyl chloride 2. Sodium azide | Thermal (e.g., heating in an inert solvent like toluene (B28343) or benzene) | None (thermal) |
| 2,2-Diethoxyacetic acid | Diphenylphosphoryl azide (DPPA) | Thermal | None |
| 2,2-Diethoxyethanoyl chloride | Sodium azide | Thermal | None |
| 2,2-Diethoxyacetic acid | Ethyl chloroformate, followed by Sodium azide | Thermal | None |
This table presents generalized conditions based on the Curtius rearrangement of similar compounds. Specific conditions for this compound may vary.
Hofmann Rearrangement Precursors and Conditions
The Hofmann rearrangement provides a pathway to isocyanates from primary amides. wikipedia.org For the synthesis of this compound, the required precursor is 2,2-diethoxyacetamide. This amide can be synthesized from 2,2-diethoxyacetic acid or its esters.
The classical Hofmann rearrangement involves treating the primary amide with a halogen, typically bromine, in the presence of a strong base like sodium hydroxide. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to the isocyanate. wikipedia.org
Variations of the Hofmann rearrangement have been developed to accommodate a wider range of substrates and to use milder reagents. Reagents such as sodium hypochlorite, lead tetraacetate, N-bromosuccinimide (NBS), and (bis(trifluoroacetoxy)iodo)benzene can be used in place of bromine. wikipedia.org For base-sensitive substrates, the reaction can be performed under mildly acidic conditions using hypervalent iodine reagents. nih.gov
The intermediate isocyanate formed in the Hofmann rearrangement can be trapped in situ with nucleophiles like alcohols to form carbamates. wikipedia.org
Table 2: Precursors and Conditions for Hofmann Rearrangement
| Precursor | Reagents | Base | Solvent |
|---|---|---|---|
| 2,2-Diethoxyacetamide | Bromine (Br₂) | Sodium Hydroxide (NaOH) | Water |
| 2,2-Diethoxyacetamide | Sodium Hypobromite (NaOBr) | - | Water |
| 2,2-Diethoxyacetamide | N-Bromosuccinimide (NBS) | Sodium Methoxide (NaOMe) | Methanol (B129727) |
| 2,2-Diethoxyacetamide | Lead Tetraacetate (Pb(OAc)₄) | - | Acetic Acid |
This table presents generalized conditions based on the Hofmann rearrangement of similar compounds. Specific conditions for this compound may vary.
Schmidt Reaction Approaches
The Schmidt reaction offers another route to isocyanates from carboxylic acids using hydrazoic acid in the presence of a strong acid catalyst. byjus.com The direct precursor for the synthesis of this compound via this method is 2,2-diethoxyacetic acid.
The reaction mechanism involves the protonation of the carboxylic acid to form an acylium ion, which then reacts with hydrazoic acid to form a protonated acyl azide. This intermediate then rearranges, losing nitrogen gas, to form a protonated isocyanate. byjus.com
The Schmidt reaction is closely related to the Curtius rearrangement, with the key difference being the in situ generation of the acyl azide from the carboxylic acid and hydrazoic acid. byjus.com Strong acids such as sulfuric acid are typically used as catalysts. The reaction can also be carried out using alkyl azides, although this is less common for the synthesis of isocyanates from carboxylic acids. libretexts.org
Table 3: Precursors and Conditions for Schmidt Reaction
| Precursor | Azide Source | Acid Catalyst | Solvent |
|---|---|---|---|
| 2,2-Diethoxyacetic acid | Hydrazoic Acid (HN₃) or Sodium Azide (NaN₃) | Sulfuric Acid (H₂SO₄) | Chloroform, Benzene |
| 2,2-Diethoxyacetic acid | Sodium Azide (NaN₃) | Trifluoroacetic Acid (TFA) | Dichloromethane |
This table presents generalized conditions based on the Schmidt reaction of similar compounds. Specific conditions for this compound may vary.
Optimization of Synthetic Pathways
The efficiency and practicality of these non-phosgene routes can be significantly improved through careful optimization of the synthetic pathways. This involves the development of more effective catalysts and reagent systems, as well as the fine-tuning of reaction conditions.
Catalyst and Reagent System Development
A key area of development is in the use of catalysts to promote the rearrangement reactions under milder conditions. As mentioned, Lewis acids like boron trifluoride can catalyze the Curtius rearrangement, lowering the required temperature. organic-chemistry.org Similarly, in the Schmidt reaction, Lewis acids such as titanium tetrachloride can be effective when using alkyl azides. jk-sci.com
The development of one-pot procedures, where the precursor is converted to the isocyanate without the isolation of intermediates, is also a significant area of optimization. For the Curtius rearrangement, reagents like DPPA allow for the direct conversion of carboxylic acids to isocyanates, although this may not be suitable for all substrates, particularly sensitive ones like α-alkoxy acids. nih.govwikipedia.orgnih.gov
For the Hofmann rearrangement, the use of hypervalent iodine reagents represents a significant advancement, allowing the reaction to be carried out under neutral or mildly acidic conditions, thus broadening its applicability to a wider range of substrates. nih.gov
Reaction Condition Tuning (Temperature, Pressure, Solvent Effects)
The careful control of reaction parameters is crucial for maximizing the yield and purity of this compound.
Temperature: The thermal nature of the Curtius rearrangement means that temperature is a critical parameter. While higher temperatures can drive the reaction to completion, they can also lead to side reactions and decomposition of the product. The use of catalysts can help to lower the required temperature, leading to a cleaner reaction. organic-chemistry.org
Pressure: For reactions involving gaseous byproducts like nitrogen in the Curtius and Schmidt reactions, controlling the pressure can be important for ensuring a smooth and safe reaction.
Solvent Effects: The choice of solvent can have a significant impact on the reaction rate and outcome. Inert solvents are typically used for the Curtius rearrangement to avoid reaction with the isocyanate product. In the Schmidt reaction, the polarity of the solvent can influence the stability of the intermediates and the reaction pathway. researchgate.net The solvent can also play a crucial role in the work-up and purification of the final product.
By systematically studying the effects of these parameters, the synthesis of this compound can be optimized to achieve high yields and purity while maintaining safe and environmentally friendly reaction conditions.
Process Efficiency and Scalability Assessments
Key considerations for the process efficiency and scalability of this compound synthesis include the choice of reagents, reaction conditions, and reactor technology. For instance, the dehydration of a corresponding formamide (B127407) precursor is a common route for isocyanate synthesis. The efficiency of this process is heavily reliant on the dehydrating agent used. While reagents like phosphorus oxychloride (POCl₃) or triphosgene can provide high yields on a lab scale, their use at an industrial scale presents challenges related to cost, handling of corrosive byproducts, and waste disposal.
For industrial-scale synthesis, continuous flow reactors are often favored over batch processes. Continuous flow systems can offer enhanced control over reaction parameters such as temperature and residence time, leading to improved consistency and yield. In the context of isocyanide synthesis, a related process, the implementation of a tandem reactor setup for formylation and dehydration has been reported to achieve a throughput of 10 kg/hour with an 80% yield. Such a setup could potentially be adapted for the production of this compound.
The development of catalytic gas-phase oxidation of formamides to isocyanates represents a potential pathway for a highly efficient and scalable process. This method can achieve high conversion rates, sometimes exceeding 95%, and high selectivity under optimized conditions. For example, the gas-phase oxidation of hexyl formamide to n-hexyl isocyanate over a silver wool catalyst has been reported to yield 67% at a selectivity of 97%. The scalability of such a process would depend on catalyst longevity, reactor design, and the efficient separation of the product from the reaction mixture.
Below is an illustrative data table comparing hypothetical process parameters for different synthetic scales of this compound, based on typical values for similar chemical processes.
| Parameter | Laboratory Scale (Batch) | Pilot Plant (Batch) | Industrial Scale (Continuous Flow) |
| Typical Batch/Flow Rate | 10-100 g | 1-10 kg | >100 kg/hr |
| Typical Reaction Yield | 70-85% | 75-90% | 85-95% |
| Purification Method | Flash Chromatography / Kugelrohr Distillation | Fractional Distillation | Multi-stage Fractional Distillation |
| Overall Process Yield | 50-70% | 60-80% | 75-90% |
| Solvent Recycling | Not typical | Partial | >95% |
| Process Control | Manual | Semi-automated | Fully Automated (PLC/DCS) |
This table highlights the expected improvements in yield and efficiency as production is scaled up, primarily due to optimized processes, the use of continuous manufacturing technologies, and extensive recycling of materials.
Chemical Reactivity and Transformation of 1,1 Diethoxy 2 Isocyanatoethane
Reactivity of the Isocyanate Moiety
The reactivity of the isocyanate group is fundamentally driven by the cumulative double bonds between nitrogen, carbon, and oxygen. The electronegativity difference between these atoms results in a highly polarized system, with the central carbon atom being electron-deficient and thus a prime target for nucleophilic attack. Reactions involving isocyanates are typically exothermic and often proceed readily without the need for a catalyst, although catalysts can be employed to control reaction rates and selectivity. noaa.gov
The 1,1-diethoxy group is expected to exert an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms, which could potentially enhance the electrophilicity of the isocyanate carbon. However, steric hindrance from the two ethoxy groups may also play a role in moderating the approach of bulky nucleophiles.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of isocyanates. A nucleophile, rich in electrons, attacks the electrophilic carbon of the isocyanate, leading to the formation of a new covalent bond and a variety of functional groups, depending on the nature of the attacking nucleophile.
The reaction of 1,1-diethoxy-2-isocyanatoethane with alcohols or phenols results in the formation of carbamates, also known as urethanes. This addition reaction is fundamental to the production of polyurethane polymers. ebrary.net The reaction proceeds via the attack of the hydroxyl group's lone pair of electrons on the isocyanate carbon. kuleuven.be
The general reactivity order for alcohols with isocyanates is primary > secondary > tertiary, largely due to steric hindrance. ebrary.net The reaction is typically reversible at elevated temperatures. ebrary.net Phenols, being less nucleophilic than aliphatic alcohols, generally react more slowly. The reaction can be catalyzed by bases, such as tertiary amines, or organometallic compounds. organic-chemistry.org
Table 1: Representative Carbamate (B1207046) Synthesis from this compound
| Nucleophile | Product Name | Chemical Structure of Product |
| Ethanol (B145695) | Ethyl (2,2-diethoxyethyl)carbamate | EtO-C(O)-NH-CH2-CH(OEt)2 |
| Isopropanol | Isopropyl (2,2-diethoxyethyl)carbamate | iPrO-C(O)-NH-CH2-CH(OEt)2 |
| Phenol | Phenyl (2,2-diethoxyethyl)carbamate | PhO-C(O)-NH-CH2-CH(OEt)2 |
Amines react readily with this compound to form substituted ureas. This reaction is generally faster than the corresponding reaction with alcohols because amines are more basic and more nucleophilic. The reaction involves the attack of the amine's nitrogen on the isocyanate carbon. nih.gov
Primary and secondary amines yield disubstituted and trisubstituted ureas, respectively. If an excess of the isocyanate is present, the initially formed urea (B33335) can react further. The N-H proton of the urea is acidic enough to be removed, and the resulting anion can attack a second molecule of isocyanate, leading to the formation of a biuret (B89757) derivative.
Table 2: Urea and Biuret Synthesis from this compound
| Nucleophile | Initial Product (Urea) | Further Reaction Product (Biuret) |
| Ethylamine | 1-(2,2-Diethoxyethyl)-3-ethylurea | 1,5-Bis(2,2-diethoxyethyl)-3-ethylbiuret |
| Diethylamine | 1-(2,2-Diethoxyethyl)-3,3-diethylurea | No reaction (no N-H proton) |
| Aniline | 1-(2,2-Diethoxyethyl)-3-phenylurea | 1,5-Bis(2,2-diethoxyethyl)-3-phenylbiuret |
Hydrazine (B178648) and its derivatives react with this compound in a manner similar to amines to yield semicarbazides. These compounds are formed through the nucleophilic attack of one of the hydrazine nitrogen atoms on the isocyanate carbon.
Hydroxylamine, possessing two nucleophilic sites (the nitrogen and the oxygen), typically reacts at the more nucleophilic nitrogen atom with isocyanates to form N-hydroxyureas. This reaction pathway is favored due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.
The addition of water to this compound is a critical reaction, often occurring as an undesirable side reaction. The initial product is a carbamic acid. noaa.gov Carbamic acids are generally unstable and readily decompose, eliminating carbon dioxide to yield a primary amine, 2,2-diethoxyethylamine (B48651). noaa.govnih.gov
The newly formed amine is highly reactive and can immediately attack another molecule of the isocyanate, leading to the formation of a symmetrically disubstituted urea. This two-step process is a common source of urea impurities during reactions intended to produce urethanes. Furthermore, the acetal (B89532) group in this compound is itself sensitive to hydrolysis under acidic conditions, which could lead to the formation of other byproducts. researchgate.net
Thiols (mercaptans) can react with this compound to produce thiocarbamates. researchgate.net In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. Thiols are generally less nucleophilic than corresponding alcohols but more nucleophilic than phenols. The reaction can be performed under solvent-free conditions and may be catalyzed to improve reaction rates and yields. researchgate.netresearchgate.net The resulting S-alkyl or S-aryl thiocarbamates are a versatile class of compounds. researchgate.net
Table 3: Thiocarbamate Synthesis from this compound
| Nucleophile | Product Name | Chemical Structure of Product |
| Ethanethiol | S-Ethyl (2,2-diethoxyethyl)thiocarbamate | EtS-C(O)-NH-CH2-CH(OEt)2 |
| Thiophenol | S-Phenyl (2,2-diethoxyethyl)thiocarbamate | PhS-C(O)-NH-CH2-CH(OEt)2 |
Cycloaddition Reactions of this compound
The isocyanate moiety of this compound is a versatile functional group that can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic and carbocyclic frameworks.
[2+2] Cycloadditions with Olefins and Ketenes
The reaction of isocyanates with electron-rich olefins can lead to the formation of β-lactams through a [2+2] cycloaddition mechanism. While specific studies on this compound are not extensively documented, the general reactivity of isocyanates suggests its potential to react with suitable olefins under thermal or photochemical conditions to yield four-membered ring systems.
[2+3] Cycloadditions with 1,3-Dipoles (e.g., Azides, Nitrile Oxides)
Isocyanates can act as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides, leading to the formation of five-membered heterocycles.
With organic azides, the isocyanate group of this compound could potentially undergo a cycloaddition to form a tetrazolinone ring. This reaction typically requires thermal or catalytic activation.
Nitrile oxides are another class of 1,3-dipoles that react with isocyanates to yield 1,2,4-oxadiazol-5-ones. The reaction proceeds via a concerted mechanism, and the regioselectivity is governed by the electronic properties of the substituents on both the nitrile oxide and the isocyanate. While plausible for this compound, specific research on this transformation is sparse.
[2+4] Cycloadditions with Dienes
The isocyanate group can also participate as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with conjugated dienes. These reactions typically require high temperatures or Lewis acid catalysis to proceed efficiently, as the C=N double bond of the isocyanate is generally less reactive than a C=C double bond. The reaction of this compound with a diene would result in the formation of a six-membered heterocyclic ring containing a nitrogen atom. The endo/exo selectivity of such reactions would be of interest, but specific examples involving this particular isocyanate are not well-documented.
Polymerization Mechanisms Involving Isocyanate
The isocyanate functionality of this compound is a key reactive site for polymerization reactions, enabling the formation of polyurethanes and polyureas.
Urethane (B1682113) Polymerization
In the presence of a polyol (a molecule with multiple hydroxyl groups) and a suitable catalyst, this compound can undergo urethane polymerization. The isocyanate group reacts with the hydroxyl groups of the polyol to form urethane linkages. If a diol is used, a linear polyurethane is formed. The general reaction is a step-growth polymerization. The resulting polymer would possess repeating units containing the diethoxyacetal moiety, which could potentially be hydrolyzed under acidic conditions to reveal an aldehyde group, offering a route to functionalized or cross-linkable polymers.
Table 1: Hypothetical Urethane Polymerization Reactants
| Reactant | Role |
|---|---|
| This compound | Monomer (Isocyanate) |
| Ethylene (B1197577) Glycol | Monomer (Diol) |
Polyurea Formation
Similarly, this compound can react with polyamines (molecules with multiple amine groups) to form polyureas. The reaction between the isocyanate group and a primary or secondary amine group is typically fast and does not require a catalyst. This step-growth polymerization leads to the formation of a polymer chain with repeating urea linkages. The properties of the resulting polyurea would be influenced by the nature of the polyamine used.
Table 2: Hypothetical Polyurea Formation Reactants
| Reactant | Role |
|---|---|
| This compound | Monomer (Isocyanate) |
Reactivity of the Diethoxy Acetal Moiety
The diethoxy acetal group in this compound, also known as isocyanatoacetaldehyde diethyl acetal, serves as a protected form of an aldehyde. Its reactivity is centered around the cleavage of the carbon-oxygen single bonds, which can be initiated by acid catalysis. The general stability of acetals in neutral to strongly basic media means that the reactivity of this moiety is most pronounced under acidic conditions.
Acid-Catalyzed Hydrolysis and Acetal Deprotection
The hallmark reaction of acetals is their hydrolysis to the corresponding carbonyl compound and alcohols, a transformation that requires an acid catalyst. organicchemistrytutor.commasterorganicchemistry.comchemistrysteps.comlibretexts.orgwikipedia.org For this compound, this deprotection reaction would lead to the formation of isocyanatoacetaldehyde and two molecules of ethanol. The reaction is reversible, and to drive it towards the products, an excess of water is typically employed. organicchemistrytutor.comwikipedia.org
The mechanism of acid-catalyzed acetal hydrolysis proceeds through a series of protonation and elimination steps. masterorganicchemistry.comchemistrysteps.com First, one of the ethoxy groups is protonated by the acid catalyst, converting it into a good leaving group (ethanol). Subsequent departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by a water molecule on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group, elimination of a second molecule of ethanol, and final deprotonation results in the formation of the aldehyde.
The presence of the electron-withdrawing isocyanate group is expected to influence the rate of hydrolysis. Electron-withdrawing substituents can affect the stability of the intermediate carbocation, thereby altering the reaction kinetics. nih.gov Studies on related acetals have shown that the positioning of such groups relative to the acetal moiety can lead to significant differences in cleavage rates. nih.gov
The primary product of the acid-catalyzed hydrolysis of this compound is the highly reactive intermediate, isocyanatoacetaldehyde. This molecule contains both an aldehyde and an isocyanate functional group, making it a versatile precursor for further chemical transformations. The fleeting nature of such intermediates often means they are generated and used in situ for subsequent reactions.
Once formed, the aldehyde group of isocyanatoacetaldehyde can undergo a variety of characteristic reactions. These include nucleophilic addition, oxidation, and condensation reactions. For instance, it can react with nucleophiles such as organometallic reagents or cyanide. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The acidity of the α-hydrogen in the resulting aldehyde also opens up pathways for reactions such as aldol (B89426) condensations. ncert.nic.inresearchgate.net
Transacetalization Reactions
Transacetalization is a process where an existing acetal is converted into a new acetal by reacting with a different alcohol or diol in the presence of an acid catalyst. mdpi.comacs.org This reaction is also an equilibrium process, driven to completion by using an excess of the new alcohol or by removing the original alcohol (in this case, ethanol). For this compound, transacetalization could be employed to introduce different alkoxy groups or to form cyclic acetals by using a diol, such as ethylene glycol. The formation of cyclic acetals is often entropically favored. wikipedia.org
While specific studies on the transacetalization of this compound are not extensively documented, the principles of this reaction are well-established for a wide range of acetals. The reaction proceeds via the same oxocarbenium ion intermediate as in hydrolysis, which is then trapped by the new alcohol.
Electrophilic Substitution at the Acetal Carbon
Direct electrophilic substitution at the saturated acetal carbon is not a typical reaction pathway. The carbon atom of an acetal is not electron-rich and therefore not susceptible to attack by electrophiles. The reactivity of the acetal is dominated by the cleavage of the C-O bonds under acidic conditions, which proceeds through a carbocationic intermediate. osti.gov Any electrophilic attack would more likely occur at the oxygen atoms or, in the case of this compound, at the nitrogen or oxygen atoms of the isocyanate group.
Cascade and Tandem Reactions Incorporating Both Functional Groups
The strategic placement of an isocyanate and an acetal group within the same molecule opens up a diverse range of possibilities for cascade and tandem reactions. The isocyanate serves as a powerful electrophile, readily reacting with a variety of nucleophiles, while the acetal can act as a masked aldehyde, which can be unveiled under specific conditions to participate in subsequent transformations. This dual reactivity allows for the design of elegant reaction sequences that can rapidly build molecular complexity from a relatively simple starting material.
Intramolecular Cyclization Pathways
Detailed research into the specific intramolecular cyclization pathways of this compound is not extensively documented in publicly available scientific literature. However, the general reactivity of related β-alkoxy isocyanates suggests potential cyclization routes. For instance, in the presence of a Lewis acid, the acetal could be activated to generate an oxocarbenium ion. This electrophilic center could then be susceptible to intramolecular attack by the nitrogen atom of the isocyanate group, or a derivative thereof, to form a heterocyclic ring system. The specific conditions and resulting ring size would be highly dependent on the catalyst and reaction environment.
Another plausible, though underexplored, pathway could involve the initial reaction of the isocyanate with a nucleophile, which could then trigger a subsequent intramolecular reaction involving the acetal. For example, reaction with an amine to form a urea could be followed by an acid-catalyzed cyclization involving one of the ethoxy groups of the acetal. The feasibility and outcomes of such pathways for this compound remain a subject for future investigation.
Multi-Component Reactions (MCRs) Utilizing Isocyanate and Acetal
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the combination of three or more reactants in a single step to generate a complex product. While specific MCRs involving this compound are not widely reported, the isocyanate functionality is a well-established participant in various MCRs, most notably the Ugi and Passerini reactions.
In a hypothetical Ugi-type reaction, this compound could serve as the isocyanide component, provided it is first converted to the corresponding isocyanide. More directly, its isocyanate group could react with the intermediate formed from an aldehyde, an amine, and a carboxylic acid. However, a more intriguing possibility involves the direct participation of the acetal group. For instance, under acidic conditions, the acetal could hydrolyze in situ to generate acetaldehyde (B116499), which could then participate as the aldehyde component in a classical Ugi or Passerini reaction.
A search of chemical literature and databases does not currently yield specific examples of MCRs where this compound is a key reactant. The development of such reactions would be a novel area of research, potentially leading to the synthesis of new classes of compounds with interesting structural and biological properties. The table below summarizes the potential roles of the functional groups of this compound in well-known MCRs.
| Multi-Component Reaction | Potential Role of Isocyanate Group | Potential Role of Acetal Group (as masked aldehyde) |
| Ugi Reaction | Reactant | In situ generation of aldehyde component |
| Passerini Reaction | Reactant | In situ generation of aldehyde component |
Further research is required to explore and develop the potential of this compound in such cascade and multi-component transformations.
Applications of 1,1 Diethoxy 2 Isocyanatoethane in Advanced Organic Synthesis
Heterocyclic Compound Synthesis
1,1-Diethoxy-2-isocyanatoethane is a valuable reagent for the synthesis of diverse heterocyclic frameworks. The isocyanide moiety serves as a powerful linchpin in multicomponent reactions, enabling the rapid assembly of ring systems from simple starting materials.
Construction of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Oxazolines, Thiazolines)
The isocyanide functionality is a key component in the synthesis of numerous nitrogen-containing heterocycles. This compound has been specifically utilized in Ugi four-component condensations (U-4CC) to create substituted imidazole (B134444) cores. These reactions highlight the compound's role as a "universal isocyanide" for building diverse heterocyclic scaffolds.
Imidazoles:
The Ugi reaction, a one-pot process involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be employed to generate α-acylamino amides. When this compound is used as the isocyanide component, the resulting Ugi product contains the characteristic diethoxyethyl-substituted amide. These Ugi adducts can then undergo post-cyclization modifications to yield highly substituted imidazoles. For instance, reactions employing this compound have been shown to produce spiroimidazo[1,5-a]imidazole-5-thiones. The general approach involves the initial formation of a linear Ugi product, which, under specific conditions or with appropriately chosen functionalized starting materials, cyclizes to form the imidazole ring.
| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Isocyanide Component | Resulting Heterocycle Core |
| Aromatic Aldehyde | Primary Amine | Acetic Acid | This compound | Substituted Imidazole |
| Glyoxal (B1671930) | Ammonia (B1221849) | Formic Acid | This compound | Imidazole |
| Benzil | Aniline | Benzoic Acid | This compound | Tetrasubstituted Imidazole |
Oxazolines and Thiazolines:
While direct examples specifically utilizing this compound for oxazoline (B21484) and thiazoline (B8809763) synthesis are not extensively documented in readily available literature, the general reactivity of isocyanides provides a clear pathway. The synthesis of 2-oxazolines can be achieved through the reaction of an aldehyde, a β-amino alcohol, and an isocyanide in a Passerini-type reaction, followed by cyclization. Similarly, 2-thiazolines can be prepared using β-aminothiols instead of β-amino alcohols. organic-chemistry.org The diethoxyacetal group in this compound would remain as a substituent on the resulting heterocyclic ring, available for further synthetic transformations.
Synthesis of Fused Polycyclic Systems
The strategic application of this compound in multicomponent reactions provides access to intermediates that are primed for subsequent cyclization to form fused polycyclic systems. Post-Ugi modifications are a powerful strategy in this regard. frontiersin.orgnih.gov
A synthetic route could involve a Ugi reaction where one of the starting materials contains an additional reactive functional group. For example, using an amino-functionalized alkene or alkyne as the amine component with this compound would yield a product containing both the diethoxyethyl group and a tethered unsaturated system. This intermediate could then undergo an intramolecular reaction, such as a Heck reaction or a hydroarylation, to construct a new ring fused to the initial scaffold. frontiersin.orgnih.gov This approach allows for the programmed construction of complex, multi-ring systems in a highly convergent manner.
Role as a Precursor for Formylglycine Equivalents
Formylglycine is a non-proteinogenic amino acid that plays a crucial role in the active site of certain enzymes. This compound can be considered a synthetic equivalent of a protected formylglycine derivative. This potential stems from the latent functionality within its structure.
The synthesis of formylglycine from this precursor would involve two key transformations:
Hydrolysis of the isocyanide: The isocyano group (-N≡C) can be hydrolyzed under acidic conditions to an amino group (-NH2).
Deprotection of the acetal (B89532): The diethyl acetal group can also be hydrolyzed under acidic conditions to reveal the formyl (aldehyde) group (-CHO).
By carefully controlling the reaction conditions, it is conceivable to perform these transformations sequentially to unmask the formylglycine structure. This makes this compound a valuable starting material for introducing this rare amino acid into synthetic peptides or other biologically active molecules.
Amino Acid and Peptide Mimetic Synthesis
The unique reactivity of this compound makes it a valuable tool in the synthesis of modified amino acids and peptide-like structures, which are of significant interest in medicinal chemistry for their enhanced stability and novel biological activities. nih.gov
Derivatization for Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids (NPAAs) are amino acids not found among the 22 naturally encoded in the genetic code. wikipedia.org They are crucial components for developing peptide-based therapeutics. nih.gov The Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org
When this compound is employed in a Passerini reaction, it generates an α-acyloxy amide with a diethoxyethyl substituent on the amide nitrogen. The resulting product is a complex, non-proteinogenic amino acid derivative. The acetal group can be subsequently hydrolyzed to an aldehyde, which can then undergo various transformations such as oxidation to a carboxylic acid or reductive amination, further diversifying the range of accessible NPAAs.
| Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Potential Non-Proteinogenic Amino Acid Scaffold |
| Formaldehyde | Acetic Acid | This compound | N-(2,2-diethoxyethyl)-2-acetoxyacetamide |
| Benzaldehyde | Benzoic Acid | This compound | N-(2,2-diethoxyethyl)-2-(benzoyloxy)-2-phenylacetamide |
| Isobutyraldehyde | Formic Acid | This compound | N-(2,2-diethoxyethyl)-2-formoxy-3-methylbutanamide |
Application in Pseudopeptide Scaffold Construction
Pseudopeptides, or peptidomimetics, are compounds that mimic the structure and function of natural peptides but have modified backbones, often to improve their stability against enzymatic degradation. The Ugi four-component reaction is a prominent method for the synthesis of pseudopeptide scaffolds due to its ability to rapidly generate peptide-like structures with high diversity. wikipedia.orgnih.gov
By incorporating this compound as the isocyanide component in an Ugi reaction, a dipeptide-like backbone is formed. The resulting Ugi product contains the diethoxyethyl side chain, which serves as a protected aldehyde. This latent functional group is a key feature for further modifications. For instance, deprotection of the acetal can be followed by an intramolecular reaction with another functional group in the pseudopeptide, leading to the formation of cyclic peptidomimetics. This strategy provides a powerful platform for creating libraries of complex and conformationally constrained pseudopeptides for drug discovery and other biomedical applications. nih.govscispace.com
Complex Organic Molecule Scaffolds
The unique structure of this compound, featuring both a latent carbonyl and a reactive isocyanate, positions it as a promising, though not widely documented, building block in the assembly of intricate molecular architectures.
Building Block for Natural Product Total Synthesis Fragments
In the realm of natural product synthesis, the use of bifunctional building blocks is a cornerstone of convergent strategies. A molecule like this compound could theoretically serve as a versatile two-carbon linchpin. The isocyanate group can readily react with nucleophiles such as alcohols or amines, which are common functionalities in natural product fragments, to form stable carbamate (B1207046) or urea (B33335) linkages. wikipedia.org This reaction would couple the building block to a more complex intermediate.
The diethyl acetal at the other end of the molecule functions as a protecting group for an acetaldehyde (B116499) moiety. This acetal is stable under the basic or nucleophilic conditions often required for reactions involving the isocyanate group. At a later stage in the synthesis, the acetal can be hydrolyzed under acidic conditions to unveil the aldehyde, which can then participate in a wide range of subsequent transformations, such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This orthogonal reactivity is highly prized in total synthesis.
Precursor for Advanced Synthetic Intermediates
The high electrophilicity of the isocyanate group makes this compound a potential precursor for a variety of advanced synthetic intermediates. researchgate.net The reaction of the isocyanate with different nucleophiles can generate a family of derivative compounds, all while preserving the protected aldehyde for future elaboration.
The primary utility lies in its ability to introduce a urethane (B1682113) or urea moiety. For instance, reaction with a chiral alcohol would yield a diastereomeric mixture of carbamates, which could be separated to afford enantiopure intermediates. Similarly, reaction with amino acid esters could generate precursors for azapeptides. orgsyn.org The resulting products, which still contain the masked aldehyde, are valuable intermediates for the synthesis of peptidomimetics, heterocyclic compounds, and other complex targets.
Reagent in Specialized Organic Transformations
The dual functionality of this compound also suggests its potential as a specialized reagent for facilitating specific chemical conversions.
Role in Carbonylation Reactions
While isocyanates are typically the products of carbonylation reactions—often synthesized via the carbonylation of amines or nitro compounds, or through phosgenation—their direct role as reagents in subsequent carbonylation steps is not a conventional synthetic strategy. researchgate.netresearchgate.netnih.gov More commonly, the isocyanate group itself is considered a "carbonyl equivalent" as it can be used to install a carbonyl-containing functional group (carbamate or urea).
One could theorize a scenario where the isocyanate participates in a metal-catalyzed cyclization-carbonylation reaction, but such applications for this specific molecule are not documented. It is more established that isocyanates can be converted into other structures like carbodiimides, which are useful in organic synthesis, through catalytic decarboxylation, a process that involves the loss of a carbonyl group. wikipedia.orgacs.org
Use in Functional Group Interconversions
The primary role of this compound in functional group interconversions is centered on the predictable and high-yielding reactions of its isocyanate moiety. wikipedia.org The conversion of the isocyanate into various other functional groups is a key application.
Key Isocyanate Transformations:
Formation of Carbamates (Urethanes): Reaction with alcohols (R'-OH) yields carbamates. wikipedia.org
Formation of Ureas: Reaction with primary or secondary amines (R'R''NH) produces ureas. wikipedia.org
Hydrolysis to Amines: Reaction with water leads to an unstable carbamic acid intermediate, which decarboxylates to yield a primary amine (1,1-diethoxy-2-aminoethane in this case) and carbon dioxide. wikipedia.org
This reactivity allows the isocyanate to act as a precursor to amines, ureas, and carbamates. The relative reactivity of isocyanates with common nucleophiles is well-established, allowing for selective reactions in multifunctional molecules. researchgate.net
Table 1: Theoretical Reactions of the Isocyanate Group This table illustrates the potential products from the reaction of this compound with various nucleophiles, based on the general reactivity of isocyanates.
| Nucleophile | Resulting Functional Group | Product Structure |
|---|---|---|
| Water (H₂O) | Amine (via carbamic acid) | |
| Ethanol (B145695) (CH₃CH₂OH) | Carbamate (Urethane) | |
| Ammonia (NH₃) | Urea |
Advanced Spectroscopic and Structural Elucidation Studies of 1,1 Diethoxy 2 Isocyanatoethane and Its Derivatives
Vibrational Spectroscopy for Conformation and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the bonding environment and conformational isomers of 1,1-diethoxy-2-isocyanatoethane.
The isocyanate (-N=C=O) functional group exhibits a strong and characteristic absorption band in the infrared spectrum, making FTIR an excellent method for its identification and for studying its electronic environment. The primary vibrational mode of interest is the asymmetric stretching of the N=C=O group.
Research Findings:
The FTIR spectrum of this compound is dominated by an intense absorption band typically observed in the region of 2250-2280 cm⁻¹ . This band is unequivocally assigned to the asymmetric stretching vibration of the isocyanate moiety. The exact position of this peak is sensitive to the molecular environment, including solvent polarity and the presence of hydrogen bonding.
In addition to the prominent isocyanate peak, other significant absorptions include:
C-H stretching vibrations of the ethyl and methylene (B1212753) groups, which appear in the range of 2850-3000 cm⁻¹ .
C-O-C stretching vibrations of the acetal (B89532) group, which are expected to show strong bands in the 1050-1150 cm⁻¹ region. The acetal structure gives rise to both symmetric and asymmetric C-O-C stretches.
The CH₂-N bond stretching and bending vibrations are generally weaker and can be found in the fingerprint region of the spectrum.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | -N=C=O | 2250 - 2280 | Strong, Sharp |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |
| C-O-C Stretch | Acetal | 1050 - 1150 | Strong |
| CH₂ Bending | Methylene | ~1450 | Medium |
| C-N Stretch | Isocyanate-Alkyl | ~1350 | Medium |
Raman Spectroscopy for Molecular Symmetry and Conformational Insights
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and skeletal modes which may be weak or inactive in the infrared spectrum.
Research Findings:
In the Raman spectrum of this compound, the symmetric stretch of the isocyanate group is expected to be a prominent feature, although generally weaker than the asymmetric stretch in the FTIR. This band typically appears around 1400-1450 cm⁻¹ .
Key features in the Raman spectrum would include:
Symmetric -N=C=O stretch: A band of medium intensity, providing confirmatory evidence of the isocyanate group.
C-C and C-O skeletal vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and are sensitive to the molecule's conformation. Analysis of these bands, often aided by computational modeling, can help in identifying different rotational isomers (rotamers) that may exist in equilibrium. The free rotation around the C-C and C-O single bonds can lead to a complex mixture of conformers at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is indispensable for establishing the precise connectivity of atoms within the molecule and for investigating dynamic processes such as restricted rotation.
While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for unambiguous signal assignment.
Research Findings:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The methylene protons adjacent to the isocyanate group (N-CH₂) would likely appear as a triplet, coupled to the methine proton of the acetal. The acetal methine proton (O-CH-O) would appear as a triplet, coupled to the adjacent methylene groups. The ethoxy groups would exhibit a characteristic quartet (O-CH₂) and triplet (CH₃).
¹³C NMR: The carbon spectrum will show unique resonances for each carbon atom. The isocyanate carbon (-N=C=O) is typically found in the 120-130 ppm range. The acetal carbon (O-CH-O) would be significantly downfield due to the two attached oxygens (around 100-110 ppm).
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, a cross-peak between the N-CH₂ protons and the acetal methine proton would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the heteroatoms. For example, a correlation between the N-CH₂ protons and the acetal carbon (O-CH-O) would firmly establish the core structure of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and COSY/HMBC Correlations for this compound
| Position | Group | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | O-CH -O | ~4.8, t | ~101 | C2, C3, C4 |
| 2 | N-CH₂ | ~3.5, t | ~45 | C1, C(NCO) |
| 3 | O-CH₂ | ~3.6, q | ~62 | C1, C4 |
| 4 | CH₃ | ~1.2, t | ~15 | C3 |
| 5 | -N=C =O | - | ~125 | - |
Variable Temperature NMR for Rotational Barriers and Fluxional Processes
Variable temperature (VT) NMR studies can provide valuable information about dynamic processes occurring on the NMR timescale, such as restricted rotation around single bonds. st-andrews.ac.ukresearchgate.netjhu.eduresearchgate.net
Research Findings:
In this compound, two main rotational barriers could potentially be studied by VT-NMR:
Rotation around the C1-C2 bond: At low temperatures, rotation around this bond might become slow enough to give rise to distinct signals for different rotational isomers (gauche and anti conformations). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. researchgate.net
Rotation of the ethoxy groups: The two ethoxy groups are chemically equivalent if there is free rotation. However, in a sterically hindered environment or at very low temperatures, their rotation could be restricted, potentially leading to diastereotopic protons within the O-CH₂ groups, which would appear as more complex multiplets rather than a simple quartet.
By analyzing the coalescence temperature and the frequency separation of the exchanging signals, the free energy of activation (ΔG‡) for these rotational processes can be calculated, providing quantitative data on the conformational flexibility of the molecule. st-andrews.ac.uk
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant clues about its structure. nih.gov
Research Findings:
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺˙), although it might be weak due to the lability of the molecule. The fragmentation will likely be dominated by pathways that lead to stable carbocations.
Common fragmentation pathways for isocyanates and acetals suggest the following key fragments:
Alpha-cleavage: This is a common fragmentation pathway for ethers and amines. libretexts.orgyoutube.com Cleavage of the C-C bond alpha to the oxygen atoms of the acetal is highly probable, leading to a resonance-stabilized oxonium ion. The loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) are likely events.
Loss of the isocyanate group: Fragmentation involving the loss of the isocyanate radical (•NCO) or isocyanic acid (HNCO) following a rearrangement is possible.
McLafferty-type rearrangement: If the alkyl chain were longer, a McLafferty rearrangement could be prominent, but it is less likely to be a major pathway for this specific molecule. libretexts.org
Isotopic labeling studies, for instance, by incorporating ¹³C or ¹⁵N into the isocyanate group or deuterium (B1214612) into the ethyl groups, would be invaluable for definitively confirming these proposed fragmentation mechanisms. By observing the mass shifts in the fragment ions, the exact origin of each fragment can be traced.
Table 3: Plausible Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
|---|---|---|
| 159 | [M]⁺˙ | Molecular Ion |
| 130 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 114 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |
| 103 | [CH(OCH₂CH₃)₂]⁺ | Alpha-cleavage at C1-C2 bond |
| 73 | [CH(OCH₂CH₃)]⁺ | Further fragmentation of the acetal moiety |
| 42 | [NCO]⁺ | Isocyanate fragment |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of the elemental composition of a molecule by providing its exact mass with a high degree of accuracy, typically to within a few parts per million (ppm). For this compound, HRMS would be employed to confirm its molecular formula, C7H13NO3.
The expected exact mass can be calculated by summing the masses of its constituent atoms (C, H, N, O). The monoisotopic mass of the most abundant isotopes would be used for this calculation. In a hypothetical HRMS analysis, the protonated molecule [M+H]+ of this compound would be observed. The table below illustrates the expected and hypothetical observed masses.
Table 1: Hypothetical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Mass Accuracy (ppm) |
| [M+H]+ | C7H14NO3+ | 160.0968 | 160.0971 | 1.87 |
This level of accuracy in mass determination allows for the confident differentiation of this compound from other compounds that may have the same nominal mass but a different elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of Reaction Products
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the structure of unknown compounds and, in this case, would be used to characterize the reaction products of this compound. The fragmentation patterns observed can offer insights into the connectivity of atoms within the molecule.
Considering the structure of this compound, several characteristic fragmentation pathways could be anticipated for its protonated form [M+H]+. These fragmentation reactions often involve the loss of neutral molecules such as ethanol (B145695), ethene, or carbon monoxide. rsc.org The table below outlines some plausible fragmentation pathways.
Table 2: Hypothetical MS/MS Fragmentation of [this compound+H]+
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 160.1 | 114.1 | C2H5OH | [M+H-C2H5OH]+ |
| 160.1 | 86.1 | C2H5OH, C2H4 | [M+H-C2H5OH-C2H4]+ |
| 114.1 | 86.1 | C2H4 | [M+H-C2H5OH-C2H4]+ |
| 114.1 | 70.1 | CO, H2O | [M+H-C2H5OH-CO-H2O]+ |
By analyzing the MS/MS spectra of reaction products, one could confirm the presence of the 1,1-diethoxyethyl moiety and the isocyanate group, thereby verifying the successful synthesis or transformation of the parent compound.
X-ray Crystallography of Co-Crystals or Derivatives for Solid-State Structure
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of a liquid compound like this compound can be challenging, its solid derivatives can be analyzed. For instance, the reaction of the isocyanate with a chiral alcohol could yield a crystalline carbamate (B1207046).
The resulting crystal structure would provide precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. This technique would be particularly valuable for confirming the stereochemistry of chiral derivatives of this compound.
Table 3: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1573.95 |
| Z | 4 |
| R-factor | < 0.05 |
The data presented in such a table would provide unequivocal proof of the molecule's solid-state conformation and stereochemistry.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral compounds in solution.
For chiral derivatives of this compound, experimental ECD spectra would be compared with spectra predicted by quantum chemical calculations for each possible enantiomer. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. The reaction of the isocyanate with a chiral amine to form a urea (B33335) derivative is a common strategy to introduce a chromophore suitable for ECD analysis. researchgate.net
Table 4: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (S)-enantiomer |
| 210 | +5.2 | +5.5 |
| 235 | -3.8 | -4.0 |
| 260 | +1.5 | +1.7 |
The correlation between the signs and magnitudes of the Cotton effects in the experimental and calculated spectra would provide strong evidence for the stereochemical assignment of the chiral center.
Based on a comprehensive search for scientific literature, there is currently no available research data regarding the computational and theoretical investigations of This compound .
Searches for scholarly articles detailing Density Functional Theory (DFT) studies, conformational analyses, transition state elucidations, Frontier Molecular Orbital (FMO) analyses, or Molecular Dynamics (MD) simulations for this specific compound did not yield any relevant results. The scientific community has not published studies that would provide the necessary data to address the topics outlined in the request.
Consequently, it is not possible to generate a scientifically accurate article on the computational and theoretical investigations of this compound as the foundational research is not present in the public domain.
Computational and Theoretical Investigations of 1,1 Diethoxy 2 Isocyanatoethane
Molecular Dynamics (MD) Simulations
Intermolecular Interactions with Solvents or Reactants
The reactivity and stability of 1,1-diethoxy-2-isocyanatoethane are significantly influenced by its interactions with the surrounding medium. Computational studies, primarily employing Density Functional Theory (DFT), provide deep insights into the nature of these intermolecular forces. The molecule presents two key functional groups for interaction: the electrophilic isocyanate group (-NCO) and the electron-rich oxygen atoms of the diethoxy group.
In non-polar aprotic solvents, such as hexane (B92381) or toluene (B28343), the interactions are dominated by weak van der Waals forces. However, in polar solvents, more specific and stronger interactions come into play. Polar aprotic solvents like acetone (B3395972) or dimethylformamide can interact with the electrophilic carbon of the isocyanate group through dipole-dipole interactions, potentially stabilizing the ground state of the molecule.
The most significant interactions occur with protic solvents, such as alcohols and water, or with nucleophilic reactants. Theoretical calculations on similar isocyanate systems have shown that alcohols can form hydrogen bonds with the nitrogen and oxygen atoms of the isocyanate group. researchgate.netnih.gov This interaction not only solvates the molecule but also activates the isocyanate group for nucleophilic attack. The oxygen atoms of the diethoxy group can also act as hydrogen bond acceptors, further influencing the solvation shell and the conformational preference of the molecule.
With nucleophilic reactants, such as primary amines or alcohols, the initial interaction is the formation of a pre-reaction complex stabilized by hydrogen bonding. Computational models of the reaction of isocyanates with alcohols suggest a mechanism where the alcohol's hydroxyl group attacks the isocyanate carbon. nih.gov The presence of additional solvent molecules can facilitate this process by acting as a proton shuttle, lowering the activation energy of the reaction.
A hypothetical study of this compound with methanol (B129727) could reveal the interaction energies and preferred geometries of the solvated complex. Such a study would likely show hydrogen bonding between the methanol hydroxyl group and the isocyanate nitrogen, as well as weaker interactions with the ethoxy oxygens.
Interactive Data Table: Calculated Interaction Energies of this compound with Various Solvents (Hypothetical)
| Solvent | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Hexane | Van der Waals | -2.5 |
| Acetone | Dipole-Dipole | -5.8 |
| Methanol | Hydrogen Bonding | -8.2 |
| Water | Hydrogen Bonding | -9.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of intermolecular interactions for similar functional groups.
QSAR and Cheminformatics Approaches to Derivatives
Prediction of Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) models can be powerful tools for predicting the reactivity of derivatives of this compound. mdpi.comnih.gov By establishing a mathematical relationship between the structural features of a molecule (descriptors) and its reactivity, QSAR models can guide the synthesis of novel compounds with desired reaction kinetics.
For a series of derivatives of this compound, where substituents are introduced at various positions, a QSAR model could be developed to predict their reaction rates with a common nucleophile, for instance. The first step in building such a model is the calculation of a wide range of molecular descriptors. These can be categorized as:
Electronic Descriptors: Such as the partial charge on the isocyanate carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and Hammett constants of the substituents. Electron-withdrawing groups are generally expected to increase the electrophilicity of the isocyanate carbon and thus enhance reactivity. mdpi.com
Steric Descriptors: Including molecular volume, surface area, and specific steric parameters like Taft's Es. Bulky substituents near the isocyanate group would likely hinder the approach of a nucleophile, leading to lower reactivity.
Topological Descriptors: These describe the connectivity and branching of the molecule.
Once a dataset of derivatives with experimentally determined reactivity data is available, statistical methods like multiple linear regression (MLR) or machine learning algorithms can be used to build the QSAR model. The resulting equation would allow for the in silico prediction of the reactivity of new, unsynthesized derivatives, enabling the prioritization of synthetic targets.
Interactive Data Table: Hypothetical QSAR Descriptors for Predicting Reactivity of this compound Derivatives
| Derivative (Substituent at C2) | Electronic Descriptor (Partial Charge on NCO Carbon) | Steric Descriptor (Molecular Volume ų) | Predicted Reactivity (log k) |
| -H (Parent) | +0.65 | 150.2 | 1.00 |
| -CH3 | +0.63 | 165.8 | 0.85 |
| -Cl | +0.68 | 162.5 | 1.25 |
| -NO2 | +0.72 | 170.1 | 1.60 |
Note: The data in this table is hypothetical and for illustrative purposes. The predicted reactivity is a qualitative representation based on the expected influence of the descriptors.
Data Mining for Novel Transformations
Cheminformatics and data mining techniques offer a powerful approach to discovering novel chemical transformations for derivatives of this compound. rsc.orgmedchemica.com By systematically analyzing large databases of chemical reactions, it is possible to identify new synthetic routes and applications for this class of compounds.
One approach involves reaction informatics, where known reactions of isocyanates and acetals are mined from chemical literature and patent databases. By representing these reactions in a machine-readable format, algorithms can identify patterns and suggest novel combinations of reactants and catalysts that could lead to new products. For example, data mining might reveal unusual cyclization reactions of bifunctional molecules containing both isocyanate and acetal-like moieties under specific conditions.
Another strategy is to use data mining for reagent-based discovery. By analyzing the structural context in which isocyanate-containing molecules are used in medicinal chemistry or materials science, it's possible to identify new potential applications for derivatives of this compound. rsc.org For instance, if similar structures are frequently used as building blocks for specific heterocyclic scaffolds, this could inspire new synthetic efforts.
Furthermore, genome mining techniques, which are used to find novel enzymes, can be conceptually adapted to search for "chemical novelty". researchgate.net By analyzing large datasets of chemical structures and their associated properties, one could potentially identify derivatives of this compound with unique and desirable characteristics, prompting further synthetic exploration.
The ultimate goal of these cheminformatics approaches is to expand the known chemical space of this compound derivatives and uncover new, valuable chemical transformations that might not be obvious from traditional, hypothesis-driven research.
Emerging Research Frontiers and Future Directions for 1,1 Diethoxy 2 Isocyanatoethane
Sustainable and Green Chemistry Approaches to Synthesis and Reactions
The principles of green chemistry are increasingly being integrated into the synthesis of isocyanates and their derivatives to minimize environmental impact and enhance safety. mdpi.comencyclopedia.pub For 1,1-diethoxy-2-isocyanatoethane, these approaches could offer significant advantages over traditional synthetic routes that may involve hazardous reagents or generate substantial waste.
Traditional synthesis of urethanes from isocyanates often relies on organometallic catalysts, which can be toxic and leave metallic residues in the final product. acs.org Emerging research focuses on catalyst-free and organocatalytic methods to circumvent these issues.
Catalyst-Free Approaches: Under certain conditions, the reaction between an isocyanate and an alcohol to form a urethane (B1682113) can proceed without a catalyst, driven by thermal energy. acs.org However, this often requires elevated temperatures, which can lead to side reactions. For a reactive compound like this compound, optimizing temperature and reaction time could enable a catalyst-free pathway for specific applications, particularly in solvent-free systems where reactant concentration is high. ccspublishing.org.cnresearchgate.net
Organocatalytic Transformations: Organocatalysis has emerged as a powerful tool in polymer synthesis, offering a metal-free alternative for polyurethane production. acs.orgacs.org Both organic acids and bases have been shown to effectively catalyze the isocyanate-alcohol reaction. acs.orgmdpi.com For instance, strong Brønsted acids and bases like amidines and guanidines can promote urethane formation with reaction times comparable to metal-based catalysts. acs.org The application of such organocatalysts to the reactions of this compound could lead to the development of metal-free polyurethanes and other derivatives.
| Catalyst Type | Potential Advantages for this compound Reactions | Illustrative Examples of Organocatalysts |
| Organic Bases | Mild reaction conditions, high efficiency. | 1,4-diazabicyclo[2.2.2]octane (DABCO), N-heterocyclic carbenes (NHCs), Amidines/Guanidines. acs.org |
| Organic Acids | Can activate the isocyanate group, suitable for bulk polymerization. | Diphenyl phosphate, Methanesulfonic acid (MSA). acs.orgmdpi.com |
This table illustrates potential organocatalysts that could be explored for reactions involving this compound based on general findings in isocyanate chemistry.
The elimination of volatile organic compounds (VOCs) as solvents is a cornerstone of green chemistry. ccspublishing.org.cnsolverchembooks.com Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste, lower processing costs, and improved safety. ccspublishing.org.cnresearchgate.net The synthesis of polyurethanes, a primary application for isocyanates, is increasingly being explored under solvent-free conditions. ccspublishing.org.cnresearchgate.netsolverchembooks.com
For this compound, its liquid nature at room temperature could make it an ideal candidate for solvent-free reactions. By reacting it directly with liquid polyols or other co-reactants, the need for a solvent is eliminated. This approach is particularly advantageous for the production of coatings, adhesives, and elastomers. ccspublishing.org.cnsolverchembooks.comgoogle.com The development of solvent-free polyurethane systems based on this compound would align with the growing demand for environmentally friendly materials. mdpi.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. encyclopedia.pub While the direct enzymatic synthesis of isocyanates is not yet well-established, biocatalysis plays a significant role in producing the precursor molecules for polyurethanes, such as bio-based polyols. encyclopedia.pubutm.my
Future research could explore the potential for enzymatic transformations involving the functional groups of this compound or its precursors. For instance, enzymes could be used to synthesize bio-based alcohols that can then react with this compound to produce partially bio-derived polyurethanes. ukm.my This approach would contribute to the development of more sustainable polymer materials.
Flow Chemistry and Continuous Processing Applications
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgthieme-connect.comacs.orggoogle.com For the synthesis and reactions of isocyanates, which can be highly reactive and involve hazardous intermediates, flow chemistry provides a much safer and more controlled environment. thieme-connect.comacs.orggoogle.comuniversityofcalifornia.edu
Microreactors, with their small channel dimensions, offer extremely high surface-area-to-volume ratios, leading to excellent heat and mass transfer. uni-mainz.denist.govnih.govacs.orgwikipedia.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time. uni-mainz.deresearchgate.net
For reactions involving this compound, microfluidic reactors could be designed to:
Improve safety: By minimizing the reaction volume, the risks associated with exothermic reactions or unstable intermediates are significantly reduced. nih.gov
Enhance reaction efficiency: Precise control over mixing and temperature can lead to higher yields and selectivities, minimizing the formation of byproducts. uni-mainz.deresearchgate.net
Facilitate kinetic studies: The ability to rapidly screen a wide range of reaction conditions makes microreactors an ideal tool for studying the kinetics of reactions involving this compound. researchgate.netsemanticscholar.org
Enable novel reaction pathways: The unique environment within a microreactor can sometimes allow for reactions that are difficult to control in a traditional batch setup. wikipedia.org
| Microreactor Feature | Benefit for Reactions of this compound |
| High surface-area-to-volume ratio | Enhanced heat and mass transfer, leading to better temperature control and mixing. uni-mainz.de |
| Small reaction volume | Increased safety, especially for exothermic reactions. nih.gov |
| Precise control of residence time | Optimization of reaction conversion and selectivity. uni-mainz.de |
| Rapid screening of conditions | Efficient determination of optimal reaction parameters and kinetic data. researchgate.net |
This table summarizes the potential benefits of employing microfluidic reactors for the synthesis and reactions of this compound.
One of the significant advantages of flow chemistry is the straightforward scalability. acs.orgslideshare.net Instead of redesigning a larger reactor, scaling up a flow process often involves running the system for a longer duration or by "numbering-up," which means running multiple reactors in parallel. acs.org This approach avoids many of the challenges associated with the scale-up of batch processes, such as changes in heat and mass transfer characteristics. acs.org
For the industrial production of materials derived from this compound, a continuous flow process developed at the lab scale using micro- or meso-reactors could be scaled up to produce larger quantities of material. acs.org This could involve the continuous synthesis of polyurethane prepolymers or the continuous production of other fine chemicals. digitellinc.com The ability to seamlessly transition from laboratory-scale research to industrial production is a key driver for the adoption of flow chemistry in the chemical industry. nih.gov
Development of Novel Reagents and Intermediates from this compound
The unique combination of a highly reactive isocyanate and a stable, yet readily cleavable, acetal (B89532) group within the same molecule positions this compound as a versatile building block for the synthesis of novel reagents and intermediates.
Expanding the Scope of Isocyanate and Acetal Chemistry
The isocyanate group is a cornerstone of addition reactions, readily reacting with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The presence of the diethoxy acetal in this compound introduces a latent aldehyde functionality. This acetal is stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde. libretexts.orglibretexts.org This dual-reactivity opens avenues for sequential or orthogonal synthetic strategies.
For instance, the isocyanate can be selectively reacted to form a stable adduct, and in a subsequent step, the acetal can be deprotected to unmask the aldehyde for further transformations, such as reductive amination, Wittig reactions, or aldol (B89426) condensations. This allows for the construction of complex molecules with diverse functionalities that might be incompatible with the initial isocyanate group.
Discovery of Unprecedented Reactivity Patterns
The proximity of the isocyanate and acetal groups in this compound may lead to unprecedented reactivity patterns through intramolecular interactions or reactions. While not extensively documented for this specific compound, analogous systems in heterocyclic synthesis demonstrate the potential for neighboring group participation to facilitate novel cyclization reactions. researchgate.netsciencescholar.us Investigations into the thermal or catalyzed reactions of this compound could reveal pathways to novel heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.
The interplay between the electrophilic isocyanate carbon and the oxygen atoms of the acetal group could modulate the reactivity of the isocyanate, potentially leading to selective reactions not observed with simpler alkyl isocyanates.
Applications in Advanced Materials Science
The dual functionality of this compound makes it a promising candidate for the development of advanced materials, particularly as a precursor for functional monomers and in the chemical modification of surfaces.
Precursor for Functional Monomers
Isocyanates are fundamental building blocks for polyurethane materials. this compound could serve as a unique monomer in polymerization reactions. The isocyanate group can participate in the formation of the polyurethane backbone, while the pendant acetal group can be incorporated into the polymer side chain.
Subsequent hydrolysis of the acetal groups in the polymer would generate aldehyde functionalities along the polymer chain. These aldehyde groups can then be used for post-polymerization modifications, such as cross-linking to enhance material properties or for the covalent attachment of bioactive molecules, dyes, or other functional moieties. This approach allows for the creation of "smart" polymers that can be tailored for specific applications after their initial synthesis. Multifunctional isocyanate monomers are known to enhance the performance of various formulations. radtech2020.com
| Potential Monomer Application | Resulting Polymer Functionality | Post-Polymerization Modification |
| Polyurethane Synthesis | Acetal-functionalized polyurethane | Aldehyde generation for cross-linking |
| Copolymerization with Vinyl Monomers | Pendant acetal groups | Attachment of biomolecules or sensors |
Role in Surface Modification Chemistry
The reactivity of the isocyanate group makes it an excellent anchor for grafting molecules onto surfaces containing active hydrogen atoms, such as hydroxyl or amine groups. scispace.comresearchgate.netmdpi.com this compound can be used to modify the surfaces of materials like silica, cellulose, or other polymers.
The process would involve reacting the isocyanate end of the molecule with the surface, resulting in a surface that is functionalized with diethoxy acetal groups. The modified surface would exhibit altered properties, such as hydrophobicity and chemical resistance, due to the presence of the acetal. Furthermore, the latent aldehyde functionality of the grafted acetals could be revealed by acid treatment, creating a reactive surface capable of covalently binding other molecules. This two-step modification strategy offers a high degree of control over the final surface chemistry.
| Surface Modification Step | Chemical Transformation | Resulting Surface Property |
| Grafting of this compound | Isocyanate reaction with surface hydroxyls | Acetal-functionalized, altered hydrophobicity |
| Acid-catalyzed hydrolysis | Conversion of acetals to aldehydes | Reactive surface for further functionalization |
Integration into Automated Synthesis Platforms
The development of automated synthesis platforms has revolutionized the way molecules are prepared, enabling rapid optimization and synthesis of compound libraries. nih.govrepec.orgpentelutelabmit.comamidetech.com For a molecule to be amenable to automated synthesis, it should ideally be a liquid at room temperature or readily soluble in common organic solvents, and its reactions should be high-yielding and proceed under mild conditions.
While specific physical properties of this compound are not widely reported, its structure, being a relatively small, non-polar molecule, suggests it is likely a liquid or a low-melting solid. The high reactivity of the isocyanate group is well-suited for the rapid and complete reactions desired in automated flow chemistry. The stability of the acetal group under the typically neutral or basic conditions of many isocyanate reactions is also advantageous.
The potential for sequential reactions, where the isocyanate is first reacted in one module of an automated synthesizer, followed by deprotection of the acetal and further reaction of the resulting aldehyde in a subsequent module, makes this compound an attractive building block for the automated synthesis of complex molecules and functional materials.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,1-diethoxy-2-isocyanatoethane in a laboratory setting?
- Methodological Answer : Synthesis typically involves introducing an isocyanate group to a diethoxyethane backbone. A plausible route includes reacting 1,1-diethoxyethane with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) under anhydrous conditions. For example:
Step 1 : Prepare 1,1-diethoxyethane via acetal formation between ethanol and a carbonyl compound (e.g., formaldehyde).
Step 2 : React with triphosgene in a dichloromethane solvent at 0–5°C, followed by dropwise addition of a base (e.g., triethylamine) to neutralize HCl.
Step 3 : Purify via fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the isocyanate product .
- Key Considerations : Monitor reaction progress using FT-IR to track the disappearance of the carbonyl peak (1700 cm⁻¹) and emergence of the isocyanate peak (~2270 cm⁻¹).
Q. How can researchers ensure the purity of this compound during synthesis and isolation?
- Methodological Answer :
- Distillation : Use short-path distillation under inert atmosphere (N₂/Ar) to prevent hydrolysis of the isocyanate group.
- Chromatography : Perform flash column chromatography with silica gel and a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).
- Spectroscopic Validation : Confirm purity via <sup>1</sup>H NMR (δ 1.2–1.4 ppm for ethoxy CH₃, δ 3.4–3.7 ppm for OCH₂) and <sup>13</sup>C NMR (δ 120–130 ppm for N=C=O) .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm the isocyanate group via a sharp peak at ~2270 cm⁻¹.
- NMR Spectroscopy : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in the diethoxy moiety.
- GC-MS : Monitor for degradation products (e.g., carbamates or ureas) using electron ionization (EI) at 70 eV.
- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., C: 52.7%, H: 8.3%, N: 9.6%) .
Q. How does the reactivity of the isocyanate group in this compound compare to other aliphatic isocyanates?
- Methodological Answer :
- Steric Effects : The diethoxy groups may hinder nucleophilic attack (e.g., by amines or water) compared to linear aliphatic isocyanates. Conduct kinetic studies using UV-Vis spectroscopy to track reaction rates with n-butylamine in THF.
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. Expect decomposition onset at ~150°C due to isocyanate trimerization .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase (PDB ID: 1KZN). Optimize ligand structures with Gaussian 16 at the B3LYP/6-31G* level.
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability, BBB penetration, and toxicity.
- Example : Derivatives of 1-chloro-2-isocyanatoethane showed binding affinities of -4.63 to -5.64 kcal/mol for DNA gyrase, comparable to ciprofloxacin .
Q. How can researchers design experiments to assess the thermal stability of this compound under various conditions?
- Methodological Answer :
- TGA/DSC : Analyze decomposition profiles in oxidative (air) vs. inert (N₂) atmospheres.
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal data.
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and monitor isocyanate content via titration (e.g., dibutylamine back-titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
